molecular formula C22H22ClNO3 B11382916 2-(4-chlorophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide

2-(4-chlorophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11382916
M. Wt: 383.9 g/mol
InChI Key: SLPPWAYDHVJUNG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a chlorophenoxy group, an ethylbenzyl group, and a furan-2-ylmethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The 4-chlorophenoxyacetic acid can then be converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)amine to form the target compound.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time. Catalysts and solvents may also be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-methylbenzyl)-N-(furan-2-ylmethyl)acetamide
  • 2-(4-chlorophenoxy)-N-(4-ethylbenzyl)-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide may exhibit unique properties due to the presence of the furan-2-ylmethyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClNO3/c1-2-17-5-7-18(8-6-17)14-24(15-21-4-3-13-26-21)22(25)16-27-20-11-9-19(23)10-12-20/h3-13H,2,14-16H2,1H3

InChI Key

SLPPWAYDHVJUNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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